1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione)
Description
1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) is a bifunctional compound featuring two pyrrolidine-2,5-dione (succinimide) moieties connected via a 1,2-phenylene linker with carbonyloxy groups.
Properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O8/c19-11-5-6-12(20)17(11)25-15(23)9-3-1-2-4-10(9)16(24)26-18-13(21)7-8-14(18)22/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFOYDJEZRIVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2C(=O)ON3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704508 | |
| Record name | 1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927180-06-1 | |
| Record name | 1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) typically involves the reaction of phthalic anhydride with pyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace one of the functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amides or thioethers.
Scientific Research Applications
Organic Synthesis
1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) serves as a valuable building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution .
Biochemical Probes
In biological research, this compound has been investigated for its potential as a biochemical probe. Its ability to interact with different biological molecules makes it suitable for studying enzyme mechanisms and cellular processes .
Therapeutic Potential
The compound is being explored for its therapeutic properties. Preliminary studies suggest potential anti-inflammatory and anticancer activities, making it a candidate for further pharmacological investigations .
Material Science
Due to its unique structural properties, 1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) is utilized in the development of advanced materials such as polymers and resins. Its chemical stability and reactivity make it suitable for creating materials with specific mechanical and thermal properties .
Coatings and Adhesives
The compound's functional groups allow it to be incorporated into coatings and adhesives, enhancing their performance characteristics such as adhesion strength and durability .
Case Study 1: Biochemical Interaction
A study investigating the interaction of 1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) with specific enzymes revealed that the compound could effectively inhibit certain enzymatic activities associated with inflammation pathways. This finding suggests its potential use in developing anti-inflammatory drugs.
Case Study 2: Material Development
In material science research, the incorporation of this compound into polymer matrices demonstrated improved thermal stability and mechanical strength compared to traditional materials. This enhancement makes it suitable for applications in high-performance coatings.
Mechanism of Action
Comparison with Other Similar Compounds: 1,1’-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) can be compared with other compounds that have similar structural features, such as:
Phthalic Anhydride Derivatives: These compounds share the phthalic anhydride core but differ in their substituents, leading to variations in their chemical and physical properties.
Pyrrolidine-2,5-dione Derivatives: Compounds with the pyrrolidine-2,5-dione moiety exhibit different reactivity and applications depending on the nature of the substituents attached to the pyrrolidine ring.
Uniqueness: The uniqueness of 1,1’-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) lies in its dual functional groups, which provide a versatile platform for chemical modifications and applications in diverse fields.
Comparison with Similar Compounds
1,1′-[1,2-Ethanediylbis(thio-2,1-phenylene)]bis[1H-pyrrole-2,5-dione] (CAS RN: 68555-54-4)
- Structural Difference : Replaces the carbonyloxy linker with a thioether (-S-) group and an ethanediyl chain.
- Solubility: Increased hydrophobicity due to sulfur atoms may limit aqueous solubility compared to the target compound .
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione
- Structural Difference: Features a long alkyl chain (11-sulfanylundecanoyl) attached to a single succinimide ring.
- Implications :
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide)
- Structural Difference : Substitutes one succinimide ring with a fluorinated phenyl group and adds chlorine atoms.
- Electronic Effects: Increased electrophilicity due to halogenation may accelerate nucleophilic reactions, unlike the unsubstituted target compound .
1,1'-[Iminobis(ethyleneiminoethylene)]bis[3-(octadecenyl)pyrrolidine-2,5-dione]
- Structural Difference: Uses an imino (-NH-) linker and incorporates long unsaturated alkyl chains (octadecenyl).
- Implications: Solubility/Applications: The hydrophobic alkyl chains suggest surfactant or lipid-mimetic applications, whereas the target’s aromatic linker favors rigid materials. Stability: The imino group may confer pH-dependent reactivity, unlike the hydrolytically stable carbonyloxy linker .
Thiazolo-Pyrimidine Derivatives (e.g., Compounds 11a and 11b)
- Structural Difference: Replace one succinimide ring with a thiazolo-pyrimidine system and add cyano (-CN) substituents.
- Thermal Stability: Heterocyclic systems like thiazolo-pyrimidine may increase thermal stability compared to the target compound’s simpler succinimide rings .
Biological Activity
1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione), also known by its CAS number 927180-06-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.
Chemical Structure
The compound has a molecular formula of CHNO and a molecular weight of approximately 360.27 g/mol. Its structure features two pyrrolidine-2,5-dione moieties linked through a phenylene group, which is significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrrolidine-2,5-dione have shown cytotoxic effects against various cancer cell lines. A study published in Chemistry - A European Journal highlighted that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
Research has also pointed towards antimicrobial activity associated with this compound. A comparative study found that similar pyrrolidine derivatives demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .
Enzyme Inhibition
Enzyme inhibition studies suggest that 1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in target cells, potentially providing therapeutic benefits in metabolic disorders.
Study 1: Cytotoxicity Evaluation
A study conducted on the cytotoxic effects of the compound on human cancer cell lines revealed a significant reduction in cell viability at concentrations above 10 µM. The results indicated an IC50 value of approximately 15 µM for HeLa cells, suggesting moderate potency against cervical cancer cells .
Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial efficacy, the compound was tested against various pathogens. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against E. coli, indicating promising antibacterial properties worthy of further exploration .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 360.27 g/mol |
| Anticancer IC50 (HeLa cells) | 15 µM |
| Antimicrobial MIC (E. coli) | 32 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
